
Ethyl 2-(5-ethoxypyridin-2-yl)acetate
Übersicht
Beschreibung
Ethyl 2-(5-ethoxypyridin-2-yl)acetate, commonly known as EEPA, is a synthetic compound that has been used in a variety of scientific applications. It is a versatile compound that has been used in the synthesis of numerous other compounds, as well as in the study of its own biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Memory Enhancement in Mice:
- Several studies have synthesized variants of Ethyl 2-(5-ethoxypyridin-2-yl)acetate and evaluated their effects on memory in mice. Compounds like 2-morpholinoethyl 2-(1-(pyridin-2-yl)ethoxy) acetate showed improved memory abilities in mice as tested by swimming maze tests (Li Ming-zhu, 2010).
- Similarly, compounds such as 2-(arylamino)ethyl 2-[1-(pyridin-2-yl)eth-oxy] acetate demonstrated significant decreases in mistake frequency in mice, suggesting a potential role in memory facilitation (Li Ming-zhu, 2010).
Antimicrobial Activity:
- A series of novel compounds derived from Ethyl 2-(5-ethoxypyridin-2-yl)acetate, specifically 2-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-5-substituted-1,3,4-oxadiazoles, were synthesized and exhibited varying degrees of antimicrobial activity. Some compounds in this series showed significant inhibition against certain microbes (S. Gaonkar, K. Rai, B. Prabhuswamy, 2006).
Chemical Synthesis Improvements:
- Ethyl 2-(N-Methylformate-1,4,5,6-tetrahydropyridin-2-yl) acetate, a derivative, was synthesized with high regioselectivity and was further reduced into an (R)-Ethyl Homopepicolate, demonstrating improvements in synthesis processes with good enantioselectivity (I. Karamé, Ghinwa Nemra-Baydoun, R. Abdallah, A. Kanj, A. Börner, 2011).
Bioactivity Studies:
- Research into the design and synthesis of Isatin derivatives, including ethyl 2-((1-methyl-2, 3-dioxoindolin-5-yl) methoxy) acetate, has highlighted their potential antimicrobial activities. Compared to Isatin, these derivatives displayed improved physical properties and significant changes in bioactivity (Shanshan Qin, Yan Song, K. Han, Y. Wang, Peng Yu, 2011).
Lipoxygenase-activating Protein Inhibition:
- Ethyl 2-(5-ethoxypyridin-2-yl)acetate derivatives have been explored as lipoxygenase-activating protein (FLAP) inhibitors. Compounds like AM803 exhibited potent inhibition of FLAP, suggesting therapeutic potential in treating thrombotic disorders and asthma (N. Stock, G. Bain, Jasmine Zunic, et al., 2011).
Eigenschaften
IUPAC Name |
ethyl 2-(5-ethoxypyridin-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-3-14-10-6-5-9(12-8-10)7-11(13)15-4-2/h5-6,8H,3-4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRYGSEVWSLXJDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN=C(C=C1)CC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




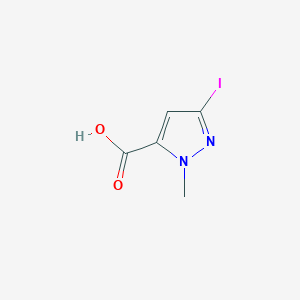
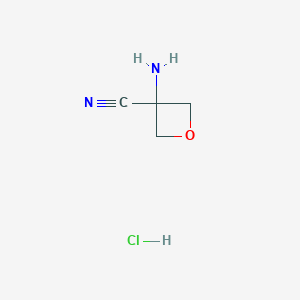

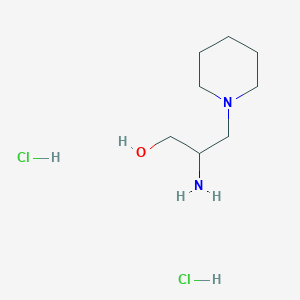
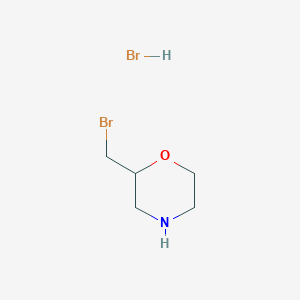
![Ethyl 6-benzyl-2-oxa-6-azaspiro[3.4]octane-8-carboxylate](/img/structure/B1382806.png)

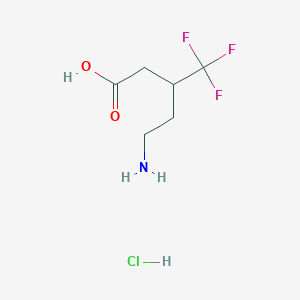
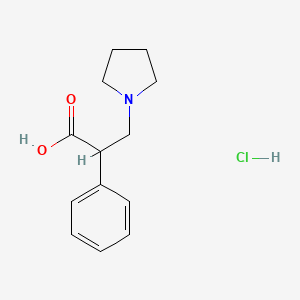
![1-[2-(4-Aminopiperidin-1-yl)acetyl]pyrrolidin-2-one dihydrochloride](/img/structure/B1382813.png)


